![molecular formula C11H9FN2O B3026845 3'-Fluoro-4'-(1-pyrazolyl)acetophenone CAS No. 1152964-31-2](/img/structure/B3026845.png)
3'-Fluoro-4'-(1-pyrazolyl)acetophenone
Overview
Description
The compound 3'-Fluoro-4'-(1-pyrazolyl)acetophenone is a derivative of acetophenone with a pyrazole ring and a fluorine atom as substituents. This structure is part of a broader class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of highly substituted pyrazoles, which are closely related to the target compound, can be achieved through cross dehydrogenative coupling (CDC) of acetophenone hydrazones and aldehydes. This novel strategy utilizes elemental sulfur as a promoter and a hydrogen acceptor, enabling the formation of C(sp(3))-C(sp(2)) bonds via C-H activation . Although the specific synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone has been investigated using various computational methods, including density functional theory (DFT). These studies provide insights into the geometrical parameters, vibrational frequencies, and molecular orbital coefficients, which are crucial for understanding the electronic transitions and stability of the molecule . The presence of the fluorine atom and the acetophenone moiety in these molecules is significant for their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the pyrazole ring in 3'-Fluoro-4'-(1-pyrazolyl)acetophenone can be inferred from studies on similar compounds. For instance, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various aza- and diazaphenanthrene derivatives through condensation reactions with different CH-acids and amines . These reactions highlight the versatility of the pyrazole moiety in forming new chemical entities with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone have been characterized by experimental techniques such as IR, UV-vis, and X-ray diffraction, as well as theoretical calculations . The photophysical properties of donor-substituted pyrazoline fluorophores, which share a common pyrazole structure, have been studied, revealing the influence of substituents on the photophysical behavior and electron-transfer thermodynamics . These properties are essential for the potential application of these compounds in nonlinear optics and as biological probes.
Scientific Research Applications
Antimycobacterial Activity
A study by Ali and Yar (2007) synthesized derivatives related to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, exploring their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. The compounds demonstrated significant antimycobacterial potency, suggesting potential applications in tuberculosis treatment (M. A. Ali & M. Yar, 2007).
Antibacterial Properties
Shingare et al. (2017) synthesized novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives starting from 3-fluoro-4-methoxy acetophenone, exhibiting promising antibacterial activity against several bacterial strains. This highlights the compound's potential in developing new antibacterial agents (Ramesh M. Shingare et al., 2017).
Crystal Structural Analysis
Loh et al. (2013) focused on the crystal structures of N-substituted pyrazolines, which include derivatives of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. The study provides insights into the molecular configurations and potential applications in material sciences and pharmacology (Wan-Sin Loh et al., 2013).
Synthesis of Glycosides
Stepanova et al. (2020) reported the synthesis of glycosides based on 2-fluoro-4-hydroxyacetophenone, which can serve as a basis for further exploration of bioactive compounds, potentially including derivatives of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone for medicinal chemistry applications (O. Stepanova et al., 2020).
Tin(II) Complexes Synthesis
Singh (2010) explored the synthesis and characterization of tin(II) complexes with fluorinated Schiff bases derived from amino acids, which could include derivatives of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone. These complexes show potential applications in catalysis and material science (H. Singh, 2010).
Safety and Hazards
properties
IUPAC Name |
1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFXUVQFYDULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651431 | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-(1-pyrazolyl)acetophenone | |
CAS RN |
1152964-31-2 | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152964-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.